Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride

Catalog No.
S3566533
CAS No.
68518-54-7
M.F
C22H48Cl3N3O6
M. Wt
557 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-...

CAS Number

68518-54-7

Product Name

Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride

IUPAC Name

dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride

Molecular Formula

C22H48Cl3N3O6

Molecular Weight

557 g/mol

InChI

InChI=1S/C22H48N3O6.3ClH/c1-23(2,7-3-5-9-24(11-17-26,12-18-27)13-19-28)8-4-6-10-25(14-20-29,15-21-30)16-22-31;;;/h3-6,26-31H,7-22H2,1-2H3;3*1H/q+3;;;/p-3

InChI Key

OTIWYSKRSMXGNK-UHFFFAOYSA-K

SMILES

C[N+](C)(CC=CC[N+](CCO)(CCO)CCO)CC=CC[N+](CCO)(CCO)CCO.[Cl-].[Cl-].[Cl-]

Synonyms

Polyquad, polyquaternium 1, polyquaternium-1

Canonical SMILES

C[N+](C)(CC=CC[N+](CCO)(CCO)CCO)CC=CC[N+](CCO)(CCO)CCO.[Cl-].[Cl-].[Cl-]

Description

The exact mass of the compound Polyquaternium 1 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Properties:

Ophthalmic Research:

PQ-1 finds use as a preservative in some glaucoma medications. Research has compared the ocular surface tolerance of travoprost preserved with PQ-1 versus benzalkonium chloride (BAK). While both preservatives may cause ocular surface disease (OSD), the study suggests PQ-1 might be better tolerated []. However, further investigation is needed.

Other Potential Applications:

Limited research explores other potential applications of PQ-1 in scientific research. Some studies investigate its use in gene delivery systems or as an antistatic agent [, ]. However, more research is required to validate these applications.

Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride, commonly referred to as Polyquaternium-1, is a synthetic polymer with a complex structure characterized by its quaternary ammonium groups. This compound has the molecular formula C22H48Cl3N3O6C_{22}H_{48}Cl_{3}N_{3}O_{6} and a molecular weight of approximately 557.0 g/mol. Its structure includes multiple hydroxyethyl groups, which contribute to its solubility and interaction with biological systems . The presence of trichloride indicates that it can form ionic bonds, enhancing its stability and functionality in various applications.

The primary reactions involving Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride are typically related to its interactions with biological molecules and its use as an antimicrobial agent. It can undergo hydrolysis in aqueous environments, leading to the release of its quaternary ammonium components, which are responsible for its antimicrobial activity. Additionally, it can participate in ionic interactions with negatively charged surfaces, making it effective in formulations designed to stabilize emulsions or enhance the viscosity of solutions .

Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride exhibits significant antimicrobial properties, making it useful in various pharmaceutical and cosmetic applications. Studies have shown that it effectively inhibits the growth of a range of microbial contaminants, including bacteria and fungi. This property is particularly beneficial in multi-dose ophthalmic formulations where maintaining sterility is crucial. The compound's ability to interact with cell membranes also suggests potential applications in drug delivery systems .

The synthesis of Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride typically involves the reaction of a suitable precursor with quaternizing agents under controlled conditions. The steps generally include:

  • Preparation of the Base Compound: A suitable amine or alcohol is reacted with 2-butene derivatives.
  • Quaternization: The base compound is treated with a quaternizing agent, such as methyl chloride or dimethyl sulfate, to introduce the quaternary ammonium functionality.
  • Purification: The resulting product is purified through crystallization or chromatography to achieve the desired purity level.

These methods allow for the production of high-purity Polyquaternium-1 suitable for industrial applications .

Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride finds use in various fields, including:

  • Pharmaceuticals: As an antimicrobial preservative in eye drops and other sterile formulations.
  • Cosmetics: To enhance product stability and provide conditioning effects in hair care products.
  • Industrial: In formulations requiring viscosity enhancement or stabilization against microbial contamination.

Its versatility stems from its ability to form stable complexes with other ingredients while providing functional benefits .

Interaction studies have revealed that Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride can effectively bind to negatively charged surfaces such as bacterial membranes. This property enhances its antimicrobial efficacy by disrupting cell wall integrity. Furthermore, studies indicate that it can interact with various biomolecules, influencing their behavior in formulations and potentially enhancing drug delivery systems by facilitating cellular uptake .

Several compounds exhibit similarities to Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride due to their quaternary ammonium structures and antimicrobial properties. Some notable examples include:

Compound NameMolecular FormulaKey Features
Polyquaternium-7C_{14}H_{30}ClNUsed as a conditioning agent in hair products
Benzalkonium ChlorideC_{22}H_{38}ClNBroad-spectrum antimicrobial used in disinfectants
Polyquaternium-10C_{18}H_{38}ClNCommonly used in cosmetics for film-forming properties

While these compounds share similar functionalities, Dimethyl-bis[4-[tris(2-hydroxyethyl)azaniumyl]but-2-enyl]azanium;trichloride is unique due to its specific structural features that enhance its solubility and effectiveness as an antimicrobial agent, particularly in ophthalmic applications .

Use Classification

Cosmetics -> Antistatic; Film forming

Dates

Modify: 2024-02-18

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